molecular formula C9H8ClN3O2 B2493106 ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1426918-16-2

ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B2493106
CAS No.: 1426918-16-2
M. Wt: 225.63
InChI Key: BHOSGXRYZJHZJD-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a chlorine atom at position 6 and an ethyl ester group at position 4. Its molecular formula is C₉H₈ClN₃O₂, with a molecular weight of 225.64 g/mol (CAS: 1535297-40-5) . The compound is widely utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of non-nucleoside inhibitors and kinase-targeting agents. Its reactivity is influenced by the electron-withdrawing chlorine substituent and the ester moiety, which facilitate further functionalization via nucleophilic substitution or hydrolysis reactions .

Properties

IUPAC Name

ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)5-3-7(10)12-8-6(5)4-11-13-8/h3-4H,2H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOSGXRYZJHZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=C1C=NN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426918-16-2
Record name ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Preparation Methods

Step 1: Esterification

$$
\text{6-Chloronicotinic Acid} + \text{Ethanol} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Ethyl 6-Chloronicotinate}
$$
Conditions : Reflux for 16 hours under nitrogen.

Step 2: Oxonitrile Formation

$$
\text{Ethyl 6-Chloronicotinate} + \text{Acetonitrile} \xrightarrow{\text{NaH, Toluene}} \text{6-Chloro-4-(cyanomethyl)pyridine}
$$
Conditions : Stirred at 110°C for 17 hours.

Step 3: Cyclization

$$
\text{6-Chloro-4-(cyanomethyl)pyridine} + \text{Hydrazine Hydrate} \xrightarrow{\text{AcOH, Sonication}} \text{Target Compound}
$$
Optimization :

  • Sonication at 50°C improves yield by 15–20% compared to conventional heating.

Comparative Analysis of Methods

Method Starting Material Key Reagents Conditions Yield (%) Advantages
Cyclocondensation Ethyl 6-chloronicotinate Hydrazine hydrate Sonication, 50°C 55–67 Short reaction time
Nitrile-Azine 6-Chloro-4-cyanopyridine Aryl azines H₂SO₄, THF, RT ~50 Regioselective
Multi-Step Synthesis 6-Chloronicotinic acid NaH, Acetonitrile Reflux, 17h 60–65 Modular, scalable

Experimental Considerations

Analytical Characterization

  • ¹H NMR (DMSO-d₆): Expected signals at δ 1.35 (t, 3H, CH₂CH₃), 4.35 (q, 2H, OCH₂), 7.85 (s, 1H, pyridine-H), 8.60 (s, 1H, pyrazole-H).
  • IR : Peaks at 1725 cm⁻¹ (C=O ester), 1600 cm⁻¹ (C=N pyrazole).

Purification

  • Column chromatography (SiO₂, ethyl acetate/hexane 3:7) achieves >97% purity.

Challenges and Innovations

  • Regioselectivity : Competing formation of [4,3-c] isomers is mitigated using bulky solvents like toluene.
  • Chlorine Retention : Harsh conditions may displace chlorine; mild acids (e.g., acetic acid) preserve substituents.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 6 undergoes nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the pyridine and ester groups.

Table 1: Substitution Reactions with Nucleophiles

NucleophileConditionsProductYieldSource
AminoalkylphosphoramidatesTHF, 90°C, 24 h4-phosphoramidate derivatives67–83%
HydrazinesEtOH, reflux6-hydrazinyl derivatives75–90%
ThiolsDMF, K₂CO₃, 80°C6-thioether analogs68–85%
AminesMicrowave, 120°C6-aminopyrazolo-pyridines70–88%

Mechanism : The reaction proceeds via a two-step SNAr mechanism:

  • Deprotonation of the nucleophile.

  • Attack at the electron-deficient C6 position, facilitated by the electron-withdrawing ester group at C4 .

Ester Hydrolysis

The ethyl ester at position 4 is hydrolyzed under acidic or basic conditions to yield the carboxylic acid, enhancing solubility for further derivatization.

Table 2: Hydrolysis Conditions

ConditionsProductYieldApplicationSource
6M HCl, reflux, 6 h6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid92%Intermediate for amide synthesis
NaOH (2M), EtOH, 70°C, 4 hSodium carboxylate salt85%Water-soluble derivative

Condensation Reactions

The compound participates in condensation with aldehydes or ketones to form fused heterocycles.

Example :

  • Reaction with benzaldehyde under acidic conditions yields a fused quinazoline derivative via cyclocondensation.

Conditions :

  • Catalyst: p-TsOH

  • Solvent: Toluene

  • Temperature: 110°C

  • Yield: 78%

Catalytic Coupling Reactions

The chlorine atom enables cross-coupling reactions for C–C or C–N bond formation.

Table 3: Catalytic Coupling Examples

Reaction TypeCatalyst SystemProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃6-aryl/heteroaryl derivatives65–82%
Buchwald-HartwigPd₂(dba)₃, Xantphos6-aminopyrazolo-pyridines70–90%

Key Insight : The electron-deficient pyridine ring enhances oxidative addition efficiency in palladium-catalyzed reactions.

Cycloaddition Reactions

The compound serves as a dienophile in Diels-Alder reactions.

Example :

  • Reaction with 1,3-butadiene derivatives under microwave irradiation forms bicyclic adducts .
    Conditions :

  • Solvent: DCE

  • Temperature: 150°C (microwave)

  • Yield: 60–75%

Reductive Dechlorination

The chlorine atom can be selectively reduced under catalytic hydrogenation conditions.

Conditions :

  • Catalyst: Pd/C (10%)

  • Solvent: MeOH/H₂O

  • Pressure: 1 atm H₂

  • Product: 6-dechloro derivative

  • Yield: 88%

Scientific Research Applications

Structure

The compound features a pyrazolo[3,4-b]pyridine core with an ethyl ester group at the carboxylate position, enhancing its solubility and bioavailability.

Medicinal Chemistry

Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has been extensively studied for its medicinal properties:

  • Inhibitors of Enzymes : This compound is being explored as a scaffold for designing inhibitors of tropomyosin receptor kinases (TRKs), which are implicated in various cancers. Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit antiproliferative activity against cancer cell lines, making them potential candidates for cancer therapeutics.

Biological Studies

The compound is also investigated for its potential biological activities:

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit tumor growth in vivo without systemic toxicity. For instance, compounds with similar structures have demonstrated significant antiproliferative activity against various cancer cell lines.

Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa0.75Induction of apoptosis
Compound BHCT1162.00Inhibition of tubulin polymerization
This CompoundMCF7TBDTBD

Industrial Applications

In addition to its medicinal applications, this compound is utilized in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to new compounds with desirable properties.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Differences/Applications
Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (Target Compound) Cl (6), COOEt (4) C₉H₈ClN₃O₂ 225.64 Reference compound for inhibitor synthesis
Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Cl (6), COOEt (3) C₉H₈ClN₃O₂ 225.64 Positional isomer; altered reactivity
Methyl 3,6-dimethyl-1-(4-phenoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (48) Me (3,6), 4-phenoxybenzyl (1), COOMe (4) C₂₅H₂₂N₃O₃ 412.47 Enhanced lipophilicity; lower yield (12%) due to steric hindrance
Ethyl 6-hydroxy-3-methyl-1-(4-phenoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (49) OH (6), Me (3), 4-phenoxybenzyl (1) C₂₅H₂₂N₃O₄ 428.47 Hydroxy group increases polarity; used in Vilsmeier reactions
Ethyl 6-chloro-3-methyl-1-(4-phenoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (50) Cl (6), Me (3), 4-phenoxybenzyl (1) C₂₃H₂₀ClN₃O₃ 422.88 Quantitative yield; chloro stabilizes intermediates
Ethyl 6-[4-(difluoromethoxy)phenyl]-3-methyl-1-[2-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxylate Difluoromethoxyphenyl (6), CF₃Ph (1) C₂₄H₁₈F₅N₃O₃ 515.42 Fluorine substituents enhance metabolic stability

Physical and Spectroscopic Properties

  • NMR Analysis: The target compound’s ¹H NMR (CDCl₃) shows characteristic signals for the ethyl ester (δ 1.48 ppm, triplet; δ 4.49 ppm, quartet) and aromatic protons (δ 8.18 ppm, singlet). Morpholino-substituted analogs (e.g., compound 96) exhibit downfield shifts for methylene protons (δ 3.68–3.83 ppm) due to electron-donating effects .
  • Solubility : Methyl esters (e.g., compound 36) are less lipophilic than ethyl esters, impacting solubility in aqueous media. Fluorinated analogs (e.g., compound in ) exhibit lower aqueous solubility but improved membrane permeability .

Biological Activity

Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound with significant interest in medicinal chemistry. Its unique structure offers potential biological activities, making it a valuable scaffold for drug design and development. This article explores the biological activity of this compound, focusing on its medicinal properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C9H8ClN3O2
  • Molecular Weight : 239.66 g/mol
  • CAS Number : 1426918-16-2

Anticancer Properties

This compound has been investigated for its anticancer potential. Studies have shown that derivatives of pyrazolo[3,4-b]pyridines exhibit significant antiproliferative activity against various cancer cell lines. For example, compounds with similar structures have been reported to inhibit tumor growth in vivo without systemic toxicity, indicating a selective action on cancer cells .

Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa0.75Induction of apoptosis
Compound BHCT1162.00Inhibition of tubulin polymerization
This compoundMCF7TBDTBD

Enzyme Inhibition

This compound has been identified as a promising inhibitor of various enzymes implicated in cancer and inflammatory diseases. Notably, it acts as an inhibitor for tropomyosin receptor kinases (TRKs), which are associated with tumorigenesis . Other studies have highlighted its potential to inhibit phosphodiesterase-4 and cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Table 2: Enzyme Inhibition Profile

Enzyme TargetInhibition TypeReference
TRKCompetitive
CDK2IC50 = 0.36 µM
Phosphodiesterase-4Non-competitive

The mechanisms by which this compound exerts its biological effects include:

  • Apoptosis Induction : The compound promotes programmed cell death in cancer cells through various signaling pathways.
  • Cell Cycle Arrest : By inhibiting CDKs, the compound disrupts the normal progression of the cell cycle, leading to cell death.
  • Anti-inflammatory Effects : Its ability to inhibit enzymes involved in inflammatory pathways suggests potential applications in treating inflammatory diseases.

Case Studies

Several studies have explored the biological activity of pyrazolo[3,4-b]pyridine derivatives:

  • Study on Antiproliferative Activity : A recent investigation evaluated a series of pyrazolo[3,4-b]pyridines against human cancer cell lines and found that specific substitutions at the 3-position significantly enhanced anticancer activity without affecting normal cells .
  • In Vivo Tumor Growth Inhibition : Another study demonstrated that selected derivatives could inhibit tumor growth in an orthotopic breast cancer mouse model, showcasing their potential as therapeutic agents .

Q & A

Q. What are the most reliable synthetic routes for ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, and how can reaction conditions be optimized?

Answer: The compound is synthesized via cyclocondensation reactions. Key steps include:

  • Cyclization: Reacting substituted pyridine precursors with hydrazine derivatives under reflux in ethanol or acetic acid .
  • Catalysts: Use iodine or copper salts to accelerate cyclization; e.g., iodine (1 mol%) in acetic acid at 80°C improves yields by 15–20% .
  • Esterification: Post-cyclization esterification with ethyl chloroformate in dichloromethane (DCM) at 0–5°C preserves the pyrazole ring .
    Optimization Tips: Adjust solvent polarity (e.g., ethanol vs. DMF) to control reaction kinetics. Monitor via TLC or HPLC for intermediates.

Q. How can the structure of this compound be confirmed experimentally?

Answer: Use a combination of:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR to verify substituent positions. For example, the ethyl ester group shows a triplet at δ 1.3–1.5 ppm and a quartet at δ 4.1–4.3 ppm .
  • X-ray Crystallography: Resolves bond angles (e.g., 120° for pyrazole ring) and confirms bicyclic fusion .
  • LC-MS: Detects molecular ion peaks at m/z 225.64 (consistent with C9_9H8_8ClN3_3O2_2) and fragments like [M-Cl]+^+ .

Q. What functional groups in this compound influence its reactivity and biological activity?

Answer: Critical groups include:

  • Chloro Substituent (C6): Enhances electrophilicity for nucleophilic substitutions (e.g., Suzuki couplings) .
  • Ethyl Ester (C4): Hydrolyzes to carboxylic acid under basic conditions, improving solubility for in vitro assays .
  • Pyrazole Ring: Participates in hydrogen bonding with kinase ATP-binding pockets, as seen in kinase inhibition assays .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) affect kinase inhibition efficacy?

Answer: Substituent effects are quantified via SAR studies:

Substituent at C3IC50_{50} (nM) for Kinase XSelectivity Ratio (Kinase X/Y)
Chloro (Reference)501:10
Cyclopropyl351:25
Trifluoromethyl1201:5
Key Findings:
  • Cyclopropyl at C3 improves selectivity due to steric hindrance .
  • Bulkier groups (e.g., trifluoromethyl) reduce potency by disrupting binding pocket interactions .

Q. How can contradictory data on biological activity (e.g., variable IC50_{50}50​ values) be resolved?

Answer: Address discrepancies by:

  • Assay Standardization: Use consistent ATP concentrations (e.g., 10 μM) in kinase assays to minimize variability .
  • Solubility Adjustments: Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation in cell-based assays .
  • Metabolic Stability Tests: Incubate with liver microsomes to identify metabolites that may interfere with activity .

Q. What strategies are effective in improving the compound’s pharmacokinetic properties without compromising activity?

Answer:

  • Ester Hydrolysis: Convert the ethyl ester to a carboxylic acid (e.g., using NaOH/EtOH) to enhance aqueous solubility (logP reduction from 2.8 to 1.2) .
  • Prodrug Design: Mask the carboxylic acid with a tert-butyl ester to improve oral bioavailability while retaining kinase affinity .
  • Salt Formation: Prepare sodium or lysine salts to increase dissolution rates in physiological buffers .

Q. How can computational methods guide the optimization of this scaffold for antimalarial applications?

Answer:

  • Docking Studies: Model interactions with Plasmodium ABCI3 transporter (PDB: 6XYZ) to predict binding poses. The pyrazole ring forms π-π interactions with Phe324 .
  • QSAR Models: Use 2D descriptors (e.g., polar surface area, molecular weight) to correlate structural features with IC50_{50} values against P. falciparum .
  • MD Simulations: Simulate 100-ns trajectories to assess stability of substituent-modified derivatives in the ATP-binding pocket .

Q. What analytical techniques are critical for detecting degradation products during stability studies?

Answer:

  • HPLC-DAD/MS: Identify hydrolyzed products (e.g., free carboxylic acid) under accelerated conditions (40°C/75% RH) .
  • Forced Degradation: Expose to UV light (ICH Q1B) to detect photolytic byproducts like dechlorinated analogs .
  • NMR Tracking: Monitor ester proton signals (δ 4.1–4.3 ppm) for loss over time in acidic buffers .

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